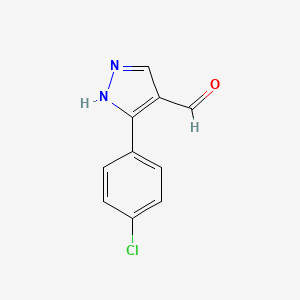

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFZGZIGMMWQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346143 | |

| Record name | 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-67-0 | |

| Record name | 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde. This pyrazole derivative is a versatile building block in medicinal and agricultural chemistry, with potential applications in the development of novel therapeutic agents.

Core Chemical Properties

This compound is an off-white powder.[1] Key identifying and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClN₂O | [1] |

| Molecular Weight | 206.63 g/mol | [1] |

| Melting Point | 137-145 °C | [1] |

| Appearance | Off-white powder | [1] |

| CAS Number | 350997-67-0 | [1] |

Synthesis and Purification

The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[2][3][4][5] This reaction involves the formylation and cyclization of a suitable hydrazone precursor.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is adapted from the synthesis of the closely related compound, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[2][6]

Step 1: Formation of the Vilsmeier Reagent

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. The formation of the Vilsmeier reagent is an exothermic reaction and the temperature should be maintained below 10 °C.

Step 2: Hydrazone Formation and Cyclization

-

The precursor, 4-chloroacetophenone hydrazone, is prepared by the condensation of 4-chloroacetophenone with hydrazine hydrate.

-

Dissolve the 4-chloroacetophenone hydrazone in a minimal amount of DMF.

-

Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion of the reaction, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of this compound.

Protocol Outline:

-

Column: A C18 stationary phase, such as Newcrom R1, is suitable.

-

Mobile Phase: A mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility). The exact gradient or isocratic conditions would require method development.

-

Detection: UV detection at an appropriate wavelength.

Spectral Data

Detailed experimental spectral data with peak assignments for this compound are not available in the public domain. However, based on the known structure and data from analogous compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Expected)

-

Aldehydic Proton (CHO): A singlet is expected to appear in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Pyrazole Ring Proton: A singlet for the C5-H of the pyrazole ring is anticipated, likely in the range of δ 8.0-9.0 ppm.

-

Aromatic Protons (Chlorophenyl Ring): Two doublets are expected for the AA'BB' system of the 4-chlorophenyl group, typically in the region of δ 7.4-7.8 ppm.

-

NH Proton: A broad singlet for the N1-H of the pyrazole ring, which may be exchangeable with D₂O. Its chemical shift can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy (Expected)

-

Aldehyde Carbonyl Carbon (CHO): A signal is expected in the highly deshielded region of δ 185-195 ppm.

-

Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring are expected in the aromatic region, typically between δ 110 and 150 ppm.

-

Chlorophenyl Ring Carbons: Four signals are expected for the 4-chlorophenyl group in the aromatic region (δ 120-140 ppm), including the carbon bearing the chlorine atom (C-Cl) and the ipso-carbon attached to the pyrazole ring.

Infrared (IR) Spectroscopy (Expected)

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1670-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands may be observed around 2820 and 2720 cm⁻¹.

-

N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹ may be present, corresponding to the N-H group of the pyrazole ring.

-

C=C and C=N Stretches: Aromatic and pyrazole ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 1090 cm⁻¹, may be attributed to the C-Cl bond.

Mass Spectrometry (Expected)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.63 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated in the available literature, the broader class of pyrazole derivatives is known for its anti-inflammatory and anti-cancer activities.[1][6][7]

Potential Anti-inflammatory Mechanism

Many pyrazole-containing compounds exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7][8][9][10] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation.

Potential Anti-cancer Mechanism

The anti-cancer activity of some pyrazole derivatives has been linked to the induction of apoptosis.[11][12][13][14][15] This can occur through the modulation of the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway, leading to the activation of caspases. Specifically, inhibition of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax can trigger the mitochondrial release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[16][17][18][19][20][21][22]

Additionally, pyrazole derivatives have been implicated in modulating other signaling pathways related to inflammation and cancer, such as the NF-κB and MAPK pathways.[23][24] For instance, inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can prevent the activation of the NF-κB signaling cascade, which is involved in both inflammation and cancer cell survival.[23][24][25][26][27]

Disclaimer: The signaling pathway diagrams presented are hypothetical and based on the known activities of the broader class of pyrazole derivatives. Further research is required to elucidate the specific molecular mechanisms of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 3. jpsionline.com [jpsionline.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells | MDPI [mdpi.com]

- 14. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 19. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BCL-2 family proteins: changing pa ... | Article | H1 Connect [archive.connect.h1.co]

- 21. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Phytochemicals as inhibitors of tumor necrosis factor alpha and neuroinflammatory responses in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Tumour necrosis factor alpha: a potential target for the therapy of solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Inhibition of the tumor necrosis factor-alpha pathway is radioprotective for the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde. These predictions are derived from published data for analogous pyrazole-4-carbaldehyde derivatives.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet |

| Pyrazole H-5 | 8.5 - 8.8 | Singlet |

| Aromatic (4-Chlorophenyl) | 7.4 - 7.9 | Multiplet |

| Pyrazole N-H | Broad singlet | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 184 - 186 |

| Pyrazole C-3 | 152 - 155 |

| Pyrazole C-5 | 130 - 136 |

| Pyrazole C-4 | 122 - 124 |

| Aromatic (4-Chlorophenyl) | 128 - 135 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3300 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Aldehyde) | 1670 - 1690 |

| C=C & C=N Stretches | 1500 - 1600 |

| C-Cl Stretch | 1080 - 1100 |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]+ | 206/208 |

| [M+H]+ | 207/209 |

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided search results, the synthesis of its N-phenyl analog, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is well-documented and proceeds via the Vilsmeier-Haack reaction.[5][6] This reaction is a standard method for the formylation of electron-rich heterocyclic systems.

Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [5]

-

Preparation of the Vilsmeier Reagent: Phosphoryl chloride (POCl₃, 5 mL) is added dropwise to cold (273–278 K) N,N-dimethylformamide (DMF, 15 mL) with continuous stirring over approximately 30 minutes.

-

Addition of Hydrazone: 4-Chloroacetophenone phenylhydrazone (3.66 g, 15 mmol), dissolved in 5 mL of DMF, is added dropwise to the cold Vilsmeier reagent over a period of one hour.

-

Reaction: The resulting mixture is stirred at 323–333 K for 5–6 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into crushed ice, leading to the formation of a white precipitate.

-

Purification: The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the final product.

Characterization of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The synthesized compound can be characterized using standard spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

-

IR Spectroscopy: The solid sample is analyzed, often using the KBr pellet method.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of pyrazole-4-carbaldehydes.

References

- 1. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C16H11ClN2O | CID 703492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

An In-depth Technical Guide to the Mass Spectrum of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, a molecule of significant interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible databases, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and data from closely related analogues. This information is crucial for the identification and structural elucidation of this and similar pyrazole derivatives in complex matrices.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from the characteristic cleavage of the pyrazole ring and its substituents. The expected data from Electron Ionization (EI) Mass Spectrometry is summarized below.

| m/z | Predicted Fragment Ion | Proposed Formula | Relative Abundance (%) |

| 206/208 | [M]⁺ | [C₁₀H₇ClN₂O]⁺ | 100 |

| 205/207 | [M-H]⁺ | [C₁₀H₆ClN₂O]⁺ | 80 |

| 177/179 | [M-CHO]⁺ | [C₉H₆ClN₂]⁺ | 60 |

| 150 | [C₉H₆N₂]⁺ | [C₉H₆N₂]⁺ | 40 |

| 149 | [M-Cl]⁺ | [C₁₀H₇N₂O]⁺ | 30 |

| 123 | [C₈H₅N]⁺ | [C₈H₅N]⁺ | 25 |

| 111/113 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | 50 |

| 75 | [C₆H₃]⁺ | [C₆H₃]⁺ | 20 |

Note: The presence of chlorine results in characteristic isotopic peaks (M and M+2) with an approximate ratio of 3:1. This table presents the most likely fragments based on known fragmentation patterns of pyrazoles and aromatic aldehydes.[2][3] The relative abundances are estimations and may vary under different experimental conditions.

Experimental Protocol for Mass Spectrometry

The following is a generalized experimental protocol for acquiring the mass spectrum of this compound using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which is suitable for obtaining high-resolution mass data.

1. Sample Preparation:

-

Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If necessary, add a small percentage of formic acid (0.1%) to the final solution to promote protonation and enhance signal intensity in positive ion mode.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Q-TOF).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V (can be optimized to control fragmentation).

-

Source Temperature: 100 - 120 °C.

-

Desolvation Gas (N₂) Flow: 500 - 800 L/hr.

-

Desolvation Temperature: 250 - 350 °C.

-

Mass Range: m/z 50 - 500.

-

Acquisition Mode: Full scan for initial analysis. For detailed structural information, tandem MS (MS/MS) can be performed by selecting the molecular ion as the precursor.

3. Data Acquisition and Analysis:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum and process the data using the instrument's software.

-

Identify the molecular ion peak ([M+H]⁺) and major fragment ions.

-

For high-resolution data, determine the elemental composition of the molecular ion and key fragments to confirm their identity.

Predicted Mass Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow several key pathways, primarily involving the loss of the formyl group, the chlorine atom, and cleavage of the pyrazole ring.

Caption: Predicted EI mass fragmentation pathway of this compound.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these theoretical predictions and to fully characterize the fragmentation pathways under specific analytical conditions. The provided protocol offers a robust starting point for researchers aiming to analyze this and related compounds.

References

An In-depth Technical Guide to the Infrared Spectrum of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a conceptual workflow for its synthesis and characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyrazole ring substituted with a 4-chlorophenyl group at the C3 position and a formyl (carbaldehyde) group at the C4 position. The key functional groups that give rise to characteristic absorption bands in the IR spectrum are the N-H bond of the pyrazole ring, the C=O of the aldehyde, the C=N and C=C bonds within the aromatic rings, the C-Cl bond, and various C-H bonds.

Infrared spectroscopy is a powerful analytical technique for the structural elucidation of such molecules, as it provides a unique fingerprint based on the vibrational modes of the chemical bonds. For pyrazole derivatives, FT-IR spectroscopy is a standard method for confirming the successful synthesis and incorporation of functional groups.[1][2]

Quantitative Infrared Spectrum Data

The following table summarizes the expected characteristic infrared absorption peaks for this compound. The assignments are based on data from analogous pyrazole-4-carbaldehyde derivatives and general spectroscopic principles.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3250 - 3100 | Medium, Broad | N-H stretching vibration of the pyrazole ring |

| 3100 - 3000 | Medium | Aromatic C-H stretching (chlorophenyl and pyrazole rings) |

| 2850 - 2750 | Weak | Aldehydic C-H stretching (often appears as a pair of bands) |

| 1705 - 1680 | Strong | C=O stretching of the aldehyde group[4] |

| 1610 - 1580 | Medium-Strong | C=N stretching of the pyrazole ring |

| 1550 - 1450 | Medium-Strong | C=C stretching of the aromatic rings (pyrazole and chlorophenyl) |

| 1400 - 1300 | Medium | In-plane N-H bending |

| 1100 - 1080 | Strong | C-Cl stretching of the chlorophenyl group |

| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted phenyl ring) |

Experimental Protocol: Solid-State FT-IR Spectroscopy

This section details a standard procedure for obtaining a high-quality FT-IR spectrum of solid this compound using the thin solid film or KBr pellet method.

3.1. Materials and Equipment

-

This compound (solid powder)

-

Spectroscopic grade solvent (e.g., methylene chloride or acetone)

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Infrared-transparent salt plates (e.g., KBr or NaCl)

-

Sample holder for the spectrometer

-

Desiccator for storing salt plates

3.2. Procedure: Thin Solid Film Method [5]

-

Sample Preparation: Place approximately 10-20 mg of the solid compound into a small vial or test tube.

-

Dissolution: Add a few drops of a volatile solvent like methylene chloride to completely dissolve the solid.

-

Film Casting: Using a pipette, transfer one or two drops of the concentrated solution onto the surface of a clean, dry salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[5] If the film is too thin (weak absorption), add another drop of the solution and repeat the evaporation step. If it is too thick (peaks are flat-topped), clean the plate and use a more dilute solution.

-

Spectral Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator.[5]

3.3. Alternative Procedure: KBr Pellet Method [6]

-

Sample Grinding: Place 1-2 mg of the compound and approximately 100-200 mg of dry, spectroscopic grade KBr powder into an agate mortar.

-

Mixing: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize light scattering.[7][8]

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet into a designated sample holder and acquire the spectrum as described in steps 6 and 7 of the thin film method.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes related to the synthesis and characterization of this compound.

Caption: Synthesis of the target compound via the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction is a standard and efficient method for synthesizing 1H-pyrazole-4-carbaldehydes from hydrazone precursors.[9][10][11] This process involves the formation of a Vilsmeier reagent from DMF and POCl₃, which then acts on the hydrazone intermediate to induce cyclization and formylation in a single pot.[12][13]

Caption: Logical workflow for the FT-IR characterization of the synthesized compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 10. researchgate.net [researchgate.net]

- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpcbs.com [ijpcbs.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of various bioactive molecules.[1] Due to the absence of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility inferred from synthetic and purification methodologies, alongside a detailed, generalized experimental protocol for its determination.

Qualitative Solubility Profile

The solubility of this compound and structurally related pyrazole derivatives has been inferred from various chemical synthesis and purification procedures. Generally, compounds of this class exhibit poor solubility in aqueous solutions and nonpolar organic solvents, with better solubility in polar aprotic solvents.

| Solvent Class | Solvent | Qualitative Solubility | Rationale/Evidence |

| Polar Aprotic | Dimethylformamide (DMF) | Readily Soluble | Frequently used as a solvent for Vilsmeier-Haack reactions to synthesize pyrazole-4-carbaldehydes, indicating good solubility of the product.[2][3] |

| Dimethyl sulfoxide (DMSO) | Readily Soluble | Pyrazole derivatives are often soluble in DMSO for biological assays and NMR studies.[4] | |

| Alcohols | Methanol | Soluble to Sparingly Soluble | Used as a solvent for recrystallization of similar pyrazole derivatives, suggesting solubility is temperature-dependent.[5] |

| Ethanol | Soluble to Sparingly Soluble | Employed in the synthesis and recrystallization of related pyrazole compounds.[2][6] | |

| Halogenated | Dichloromethane | Likely Sparingly Soluble | Often used in the synthesis of pyrazole precursors. |

| Aqueous | Water | Insoluble | Pyrazole derivatives are generally poorly soluble in water.[6] |

| Non-polar | Hexane, Cyclohexane | Insoluble | Used as an anti-solvent in mixed-solvent recrystallizations for pyrazole compounds.[7] |

| Ethers | Diethyl Ether | Likely Sparingly Soluble | Can be used in mixed-solvent systems for recrystallization.[8] |

| Esters | Ethyl Acetate | Sparingly Soluble | Used in extraction and as a component in mixed-solvent recrystallization.[7][9] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines a standardized procedure for determining the thermodynamic solubility of this compound in a given solvent.

1. Materials:

-

This compound (solid)

-

Selected solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

2.1. Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or DMF) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution with the analytical mobile phase (for HPLC) or the solvent of interest (for UV-Vis) to create a series of calibration standards of known concentrations.

2.2. Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to allow the system to reach equilibrium (typically 24-72 hours).[10] Preliminary studies may be needed to determine the optimal equilibration time.

2.3. Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered, saturated solution with the analytical mobile phase or solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method.

2.4. Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of the compound in the original solvent by multiplying the determined concentration by the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the shake-flask method for solubility.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. dovepress.com [dovepress.com]

- 3. mdpi.com [mdpi.com]

- 4. ijarr.org [ijarr.org]

- 5. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. benchchem.com [benchchem.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-Depth Technical Guide on the Stability of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] While specific experimental stability data for this compound is not extensively published, this document outlines its known physicochemical properties, potential degradation pathways based on the reactivity of the pyrazole-carbaldehyde scaffold, and detailed, generalized experimental protocols for conducting forced degradation studies. These protocols are based on established international guidelines and scientific literature for analogous compounds. The guide also includes a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for monitoring the degradation and ensuring the quality of this compound.

Introduction

This compound is a heterocyclic aldehyde containing a pyrazole ring substituted with a 4-chlorophenyl group and a formyl group. The pyrazole nucleus is a common scaffold in many biologically active compounds, and this particular derivative serves as a crucial building block in the synthesis of various therapeutic agents and agrochemicals.[3][4] Understanding the stability of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final products. This guide addresses the intrinsic stability of the molecule by outlining methodologies to study its degradation under various stress conditions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClN₂O | [2] |

| Molecular Weight | 206.63 g/mol | [2] |

| Appearance | Off-white powder | [2] |

| Melting Point | 137-145 °C | [2] |

| Purity (by HPLC) | ≥ 97% | [2] |

| Recommended Storage | 0-8°C | [2] |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions. The presence of the aldehyde group, the pyrazole ring, and the chlorophenyl moiety suggests susceptibility to oxidation, hydrolysis, and photolytic reactions. A logical workflow for investigating these pathways is outlined below.

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[5] The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are readily detectable without being secondary products of further degradation.[6]

Hydrolytic Degradation

-

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

-

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Add an aliquot of the stock solution to a volume of 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL. Reflux the solution at 60°C for 8 hours.[7]

-

Base Hydrolysis: Add an aliquot of the stock solution to a volume of 0.1 M sodium hydroxide to achieve a final concentration of approximately 100 µg/mL. Reflux the solution at 60°C for 8 hours.[7]

-

Neutral Hydrolysis: Add an aliquot of the stock solution to a volume of purified water to achieve a final concentration of approximately 100 µg/mL. Reflux the solution at 60°C for 8 hours.

-

Sample Analysis: At appropriate time intervals (e.g., 0, 2, 4, 6, 8 hours), withdraw samples. For acidic and basic solutions, neutralize them before dilution with the mobile phase for HPLC analysis.

-

Oxidative Degradation

-

Objective: To evaluate the susceptibility of the compound to oxidation.

-

Protocol:

-

Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Oxidative Stress: Add a volume of 3% hydrogen peroxide to the solution. Keep the mixture at room temperature for 24 hours, protected from light.[8]

-

Sample Analysis: At appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, dilute with the mobile phase, and analyze by HPLC.

-

Photolytic Degradation

-

Objective: To assess the stability of the compound when exposed to light.

-

Protocol:

-

Sample Preparation (Solid State): Spread a thin layer of the solid compound (not more than 3 mm thick) in a shallow, transparent dish.[9]

-

Sample Preparation (Solution State): Prepare a solution of the compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL in a quartz cuvette or other suitable transparent container.

-

Control Sample: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

-

Sample Analysis: After the exposure period, analyze the solid and solution samples, along with their dark controls, by HPLC.

-

Thermal Degradation

-

Objective: To evaluate the stability of the solid compound at elevated temperatures.

-

Protocol:

-

Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.

-

Thermal Stress: Expose the sample to a temperature of 60°C for a period of 7 days.

-

Sample Analysis: At appropriate time intervals (e.g., 1, 3, 5, 7 days), withdraw samples, prepare solutions in a suitable solvent, and analyze by HPLC.

-

Proposed Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of the stability. While a specific validated method for this compound is not available in the public domain, a general reverse-phase HPLC method can be developed and validated.

Table 2: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a pH modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) in a gradient elution. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

This method would need to be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for quantifying this compound and its degradation products.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured format for easy comparison.

Table 3: Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | No. of Degradation Products |

| 0.1 M HCl | 8 hours | |||

| 0.1 M NaOH | 8 hours | |||

| Water | 8 hours | |||

| 3% H₂O₂ | 24 hours | |||

| Photolytic (Solid) | ICH Q1B | |||

| Photolytic (Solution) | ICH Q1B | |||

| Thermal (60°C) | 7 days |

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is directly involved. Its primary role is as a synthetic intermediate.[3][4] Research into the biological activities of its downstream products may reveal interactions with various signaling cascades, but this is beyond the scope of this stability guide.

Conclusion

Synthesis Overview

The most common synthetic route to this compound is the Vilsmeier-Haack reaction.[3] This reaction involves the formylation of a suitable hydrazone precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 4. jpsionline.com [jpsionline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pharmadekho.com [pharmadekho.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. ikev.org [ikev.org]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 11. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and agrochemical research.[1] The document details the prevalent synthetic methodology, experimental protocols, and quantitative data to support researchers in the effective production of this compound.

Introduction

This compound is a versatile heterocyclic compound featuring a pyrazole core. The presence of the chlorophenyl group and the reactive aldehyde functionality makes it a key intermediate in the synthesis of a wide range of bioactive molecules, including potential anti-inflammatory, anti-cancer, and analgesic agents.[1] Its utility also extends to the development of novel pesticides and herbicides.[1] The most common and efficient method for its synthesis is the Vilsmeier-Haack reaction.[2][3][4] This reaction allows for the direct formylation of activated aromatic and heterocyclic systems.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation of 4-chloroacetophenone with a hydrazine to form the corresponding hydrazone. In the second step, this hydrazone intermediate undergoes cyclization and formylation in the presence of the Vilsmeier-Haack reagent, which is prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5][6][7]

Below is a diagram illustrating the general synthetic workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (Hydrazone Intermediate)

This initial step involves the condensation reaction between 4-chloroacetophenone and phenylhydrazine.[5]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloroacetophenone | 154.59 | - | - |

| Phenylhydrazine | 108.14 | - | - |

| Ethanol | 46.07 | - | - |

| Glacial Acetic Acid | 60.05 | Catalytic amount | - |

Procedure:

-

A mixture of 4-chloroacetophenone and phenylhydrazine is prepared in ethanol.[5]

-

A catalytic amount of glacial acetic acid is added to the mixture.[5]

-

The reaction mixture is refluxed for a specified duration, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate (the hydrazone) is collected by filtration.

-

The crude product is washed with cold ethanol and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The hydrazone intermediate is then subjected to the Vilsmeier-Haack reaction to yield the final product.[5][7]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 4-Chloroacetophenone phenylhydrazone | 244.72 | 3.66 g | 15 mmol |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 5 mL | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

Procedure:

-

In a flask, phosphorus oxychloride (5 mL) is added dropwise to cold N,N-dimethylformamide (15 mL) with continuous stirring at 0-5 °C over a period of about 30 minutes to form the Vilsmeier reagent.[7]

-

The 4-chloroacetophenone phenylhydrazone (3.66 g, 15 mmol) is dissolved in a separate portion of DMF (5 mL).[7]

-

The hydrazone solution is then added dropwise to the cold Vilsmeier reagent with continuous stirring at 0-5 °C over one hour.[7]

-

After the addition is complete, the resulting mixture is stirred at 50-60 °C for 5-6 hours.[7]

-

The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and then poured into crushed ice.[7]

-

The resulting white precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to yield the pure product.[7]

Quantitative Data

The following table summarizes the typical yield and physical properties of the synthesized 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

| Parameter | Value | Reference |

| Yield | 87.4% | [7] |

| Melting Point | 110-112 °C (for a similar bromo-derivative) | [2] |

| Molecular Formula | C₁₆H₁₁ClN₂O | [7] |

| Molecular Weight | 282.72 g/mol | [7] |

Signaling Pathways and Logical Relationships

The Vilsmeier-Haack reaction mechanism involves the formation of an electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. This reagent then attacks the electron-rich enamine tautomer of the hydrazone, leading to cyclization and subsequent formylation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 6. asianpubs.org [asianpubs.org]

- 7. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction stands as a powerful and versatile tool in organic synthesis, particularly for the formylation of electron-rich aromatic and heteroaromatic compounds. Its application in the synthesis of pyrazole-4-carbaldehydes is of significant interest to the medicinal chemistry and drug development sectors, as the pyrazole scaffold is a core component of numerous therapeutic agents. This technical guide provides a comprehensive overview of the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes, detailing the reaction mechanism, experimental protocols, and quantitative data from various studies.

The Vilsmeier-Haack Reagent and Reaction Mechanism

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, which is typically an electrophilic iminium salt formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). This reagent then acts as the formylating agent.[1]

The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction generally proceeds through the cyclization and formylation of hydrazones.[2][3][4] The widely accepted mechanism involves the following key steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.

-

Electrophilic Attack: The hydrazone, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent.

-

Cyclization: Subsequent intramolecular cyclization leads to the formation of the pyrazole ring.

-

Formylation: A second molecule of the Vilsmeier reagent introduces a formyl group at the C4 position of the pyrazole ring, which is an electron-rich position susceptible to electrophilic substitution.[5]

-

Hydrolysis: The reaction is quenched with a base, typically an aqueous solution of sodium bicarbonate or sodium hydroxide, to hydrolyze the intermediate and yield the final pyrazole-4-carbaldehyde.

Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is a well-established method.[3] The general procedure involves the reaction of a hydrazone with the Vilsmeier reagent, followed by alkaline work-up. Below are detailed methodologies from cited literature.

General Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes

This protocol is adapted from the synthesis of various 1,3-diaryl-1H-pyrazole-4-carbaldehydes.

Materials:

-

Substituted acetophenone

-

Substituted hydrazine

-

Methanol

-

Glacial acetic acid

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ice

Procedure:

-

Hydrazone Formation: A mixture of the substituted acetophenone (10 mmol) and the appropriate substituted hydrazine (10 mmol) is refluxed in methanol (30 mL) with a few drops of glacial acetic acid for 2-4 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid hydrazone is filtered, washed with cold methanol, and dried.[6]

-

Vilsmeier-Haack Reaction: The Vilsmeier reagent is prepared by the dropwise addition of POCl₃ (3 equivalents) to ice-cold, anhydrous DMF (10 volumes) with constant stirring. The corresponding hydrazone (1 equivalent) is then added portion-wise to the pre-formed Vilsmeier reagent at 0-5 °C. The reaction mixture is stirred at this temperature for 30 minutes and then at 80-90 °C for 4-6 hours.[2]

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is poured into crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[7]

Quantitative Data

The Vilsmeier-Haack reaction is known for providing good to excellent yields of pyrazole-4-carbaldehydes from a variety of hydrazone precursors. The following tables summarize quantitative data from several studies, highlighting the versatility of this reaction.

Table 1: Synthesis of 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes [2]

| Entry | Aryl Group (Ar) | Yield (%) | Melting Point (°C) |

| 1 | 4-Methylphenyl | 85 | 138-140 |

| 2 | 4-Methoxyphenyl | 82 | 128-130 |

| 3 | 4-Chlorophenyl | 88 | 120-122 |

| 4 | 4-Bromophenyl | 86 | 114-116 |

| 5 | 3-Bromophenyl | 83 | 110-112 |

| 6 | 4-Fluorophenyl | 85 | 98-100 |

| 7 | 4-Trifluoromethylphenyl | 78 | 88-90 |

| 8 | 3-Nitrophenyl | 75 | 164-166 |

| 9 | 4-Nitrophenyl | 76 | 158-160 |

Reaction Conditions: Hydrazone (1 equiv.), Vilsmeier reagent (3 equiv.), 80-90 °C, 4 h.

Table 2: Synthesis of 3-Aryl-1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehydes [3]

| Entry | Aryl Group (Ar) | Yield (%) |

| 1 | Phenyl | 70 |

| 2 | 4-Methylphenyl | 72 |

| 3 | 4-Methoxyphenyl | 75 |

| 4 | 4-Chlorophenyl | 68 |

Table 3: Synthesis of 3-Substituted Phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes [4]

| Entry | Substituent on Phenyl Ring | Yield (%) |

| 1 | H | 85 |

| 2 | 4-NO₂ | 75 |

| 3 | 4-Cl | 80 |

| 4 | 4-OH | 78 |

| 5 | 2,4-dichloro | 70 |

Applications in Drug Development

Pyrazole-4-carbaldehydes are valuable intermediates in the synthesis of a wide array of biologically active molecules. The formyl group can be readily transformed into other functional groups, allowing for the generation of diverse chemical libraries for drug discovery. For instance, these aldehydes serve as precursors for the synthesis of Schiff bases, chalcones, and other heterocyclic systems which have shown promising antibacterial, antifungal, anticancer, and anti-inflammatory activities.[4][7][8]

Conclusion

The Vilsmeier-Haack reaction is a highly efficient and general method for the synthesis of pyrazole-4-carbaldehydes from readily available hydrazones. The reaction proceeds under relatively mild conditions and provides good to excellent yields for a wide range of substrates. The operational simplicity and versatility of this reaction make it an indispensable tool for researchers in medicinal chemistry and drug development for the synthesis of novel pyrazole-based compounds with potential therapeutic applications.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS number

An In-depth Technical Guide to 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

CAS Number: 350997-67-0

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is an off-white powder with the molecular formula C₁₀H₇ClN₂O.[1] It serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of anti-inflammatory and anti-cancer agents.[1]

| Property | Value | Reference |

| CAS Number | 350997-67-0 | [1] |

| Molecular Formula | C₁₀H₇ClN₂O | [1] |

| Molecular Weight | 206.63 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Melting Point | 137-145 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis

The primary route for the synthesis of this compound is through the Vilsmeier-Haack reaction of the corresponding hydrazone derived from 4-chloroacetophenone. This method is widely employed for the preparation of pyrazole-4-carbaldehydes.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a representative method adapted from the synthesis of structurally similar pyrazole-4-carbaldehydes.

Step 1: Synthesis of 1-(4-chlorophenyl)ethan-1-one hydrazone

-

To a solution of 4-chloroacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the precipitated solid, wash with cold water, and dry to obtain the hydrazone.

Step 2: Synthesis of this compound

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF, 3 equivalents) with continuous stirring.

-

To this cold Vilsmeier reagent, add a solution of 1-(4-chlorophenyl)ethan-1-one hydrazone (1 equivalent) in DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at 60-80°C for 3-4 hours.

-

After the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or potassium carbonate.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological Activity

The pyrazole scaffold is a well-known pharmacophore, and derivatives of this compound have shown promising anticancer and anti-inflammatory activities.

Anticancer Activity

| Derivative | Cell Line | Activity (IC₅₀) | Reference |

| CPNT | HepG2 (Human Liver Carcinoma) | 0.8 µg/mL | [6] |

This potent activity of a direct derivative highlights the potential of the this compound core in the development of novel anticancer agents. The mechanism of action for the derivative was found to be the induction of apoptosis.[6]

The following is a standard protocol for determining the in vitro cytotoxicity of a compound against a cancer cell line like HepG2.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the old medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Caption: Inferred apoptotic pathway initiated by the pyrazole derivative.

Anti-inflammatory Activity

Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8] The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[9] While quantitative data for the title compound is not available, its structural similarity to known COX-2 inhibitors suggests it is a promising candidate for the development of anti-inflammatory drugs.

This is a standard in vivo model to screen for acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer this compound (dissolved or suspended in a suitable vehicle) orally or intraperitoneally to the test group of rats. The control group receives only the vehicle. A standard drug like indomethacin is used as a positive control.

-

Induction of Inflammation: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[10]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following characteristic spectral features are expected.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (chlorophenyl and pyrazole rings): δ 7.0-8.5 ppm; Aldehyde proton: δ 9.5-10.5 ppm (singlet); NH proton (pyrazole): broad singlet, chemical shift can vary. |

| ¹³C NMR | Aromatic carbons: δ 120-150 ppm; Pyrazole carbons: δ 110-155 ppm; Aldehyde carbonyl carbon: δ 185-195 ppm. |

| IR (cm⁻¹) | ~3200-3400 (N-H stretching); ~3000-3100 (aromatic C-H stretching); ~2700-2800 (aldehyde C-H stretching); ~1670-1690 (C=O stretching); ~1500-1600 (C=C and C=N stretching). |

| Mass Spec. | Expected molecular ion peak (M⁺) at m/z ≈ 206. |

Conclusion

This compound is a valuable heterocyclic intermediate with demonstrated potential in the synthesis of pharmacologically active compounds, particularly in the areas of oncology and anti-inflammatory research. Its straightforward synthesis via the Vilsmeier-Haack reaction and the potent biological activities of its derivatives make it a compound of high interest for further investigation and development in medicinal chemistry.

References

- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. static.igem.wiki [static.igem.wiki]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. clinician.com [clinician.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Pyrazole-4-Carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds, particularly pyrazole derivatives, at the forefront of medicinal chemistry. Among these, pyrazole-4-carbaldehyde and its derivatives have emerged as a versatile scaffold, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Pyrazole-4-Carbaldehyde Derivatives: The Vilsmeier-Haack Reaction

A cornerstone in the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4] This formylation reaction typically involves the reaction of a substituted hydrazone with the Vilsmeier reagent, a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to yield the corresponding 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[4]

Experimental Protocol: Vilsmeier-Haack Synthesis of 1,3-Disubstituted-1H-Pyrazole-4-Carbaldehydes

This protocol outlines a general procedure for the synthesis of pyrazole-4-carbaldehyde derivatives.

Materials:

-

Substituted acetophenone

-

Phenylhydrazine (or relevant hydrazine derivative)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Glacial acetic acid

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Appropriate recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) in ethanol.

-

Add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Filter the precipitated hydrazone, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

-

-

Vilsmeier Reagent Preparation:

-

In a separate flask, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with constant stirring, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

-

Cyclization and Formylation:

-

Dissolve the synthesized hydrazone (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The solid product, the pyrazole-4-carbaldehyde derivative, will precipitate out.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent.

-

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Pyrazole-4-carbaldehyde derivatives have demonstrated significant potential in various therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyrazole-4-carbaldehyde derivatives against various cancer cell lines.[5][6][7][8] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Pyrazole-4-Carbaldehyde Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-benzimidazole hybrid | MCF-7 | 5.8 - 9.3 | [5] |

| Pyrazole-benzimidazole hybrid | A549 | 8.0 | [5] |

| Pyrazole-benzimidazole hybrid | HeLa | 9.8 | [5] |

| 3,5-disubstituted-1,4-benzoxazine-pyrazole hybrid | MCF-7 | 2.82 - 6.28 | [6] |

| 3,5-disubstituted-1,4-benzoxazine-pyrazole hybrid | A549 | 2.82 - 6.28 | [6] |

| 3,5-disubstituted-1,4-benzoxazine-pyrazole hybrid | HeLa | 2.82 - 6.28 | [6] |

| 3,5-disubstituted-1,4-benzoxazine-pyrazole hybrid | PC3 | 2.82 - 6.28 | [6] |

| Morpholine-benzimidazole-pyrazole hybrid | MCF-7 | 0.042 | [6] |

| Morpholine-benzimidazole-pyrazole hybrid | PC3 | 0.61 | [6] |

| Morpholine-benzimidazole-pyrazole hybrid | A549 | 0.76 | [6] |

| Pyrazolo[4,3-c]pyridine derivative | MCF-7 | 1.937 (µg/mL) | [6] |

| Pyrazolo[4,3-c]pyridine derivative | HepG2 | 3.695 (µg/mL) | [6] |

| Pyrazolo[4,3-c]pyridine derivative | HCT116 | 2.914 (µg/mL) | [6] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | HepG2 | 13.14 | [9] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | MCF-7 | 8.03 | [9] |

| Pyrazole acetohydrazide | A2780 | 8.14 - 8.63 | [7] |

| Pyrazole carbohydrazide | MDA-MB-231 | 5.90 - 6.36 | [7] |

| Pyrazole carbohydrazide | B16F10 | 6.30 - 6.75 | [7] |

| Fused Pyrazole Glycoside | Breast Cancer Cells | < Doxorubicin | [8] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-4-carbaldehyde derivatives have shown promising activity against a range of bacteria and fungi.[10][11][12][13][14][15][16][17]

Table 2: Antimicrobial Activity of Pyrazole-4-Carbaldehyde Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-thiadiazine hybrid | Aspergillus niger | 2.9 - 7.8 | [11] |

| Pyrazole-thiadiazine hybrid | Staphylococcus aureus | 62.5 - 125 | [11] |

| Pyrazole-thiadiazine hybrid | Bacillus subtilis | 62.5 - 125 | [11] |

| Pyrazole-thiadiazine hybrid | Klebsiella pneumoniae | 62.5 - 125 | [11] |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivative | Staphylococcus aureus ATCC 25923 | Data in original table | [12] |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivative | Escherichia coli ATCC 25922 | Data in original table | [12] |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivative | Candida albicans ATCC 885-653 | Data in original table | [12] |

| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivative | Staphylococcus aureus | 12.5 | [13] |

| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivative | Candida albicans | 12.5 | [13] |

| Substituted Pyrazole | Staphylococcus aureus | MIC values provided | [15] |

| Substituted Pyrazole | Candida albicans | MIC values provided | [15] |

| Pyrazoline derivative | Staphylococcus aureus | Good activity | [16] |

| Pyrazoline derivative | Candida albicans | Good activity | [16] |

| 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | Staphylococcus aureus | Inhibition Zone (mm) | [17] |

| 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | Klebsiella pneumoniae | Inhibition Zone (mm) | [17] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Pyrazole-4-carbaldehyde derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[1][18][19][20][21][22]

Table 3: Anti-inflammatory Activity of Pyrazole-4-Carbaldehyde Derivatives

| Compound/Derivative | Assay | Activity/IC₅₀ | Reference |

| N-substitutedbenzylidene-5-(4-formylphenyl)-(3-hydroxyphenyl)-4,5-dihydropyrazole-1-carbothioamide | Anti-inflammatory | IC₅₀ = 26.40 mol/L | [1] |

| Pyrazoline derivative | Carrageenan-induced paw edema | High activity | [1] |

| Ellagic Acid (for comparison) | Carrageenan-induced paw edema | ED₅₀ = 8.41 mg/kg | [18] |

| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | COX-2 Inhibition | IC₅₀ = 0.26 µM | [20] |

| Pyrazoline derivative | Carrageenan-induced paw edema | Potent inhibition | [21] |

| Pyrazoline derivative | Lipoxygenase inhibition | IC₅₀ = 80 µM | [21] |

| Bipyrazole derivative | COX-2 Inhibition | IC₅₀ = 8.5 - 11.6 µM | [22] |

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[23][24][25][26]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Pyrazole-4-carbaldehyde derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the compound concentration.

Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of compounds by measuring the zone of inhibition of microbial growth.[10][11][15][17]

Materials:

-

Bacterial and/or fungal strains

-

Muller-Hinton Agar (MHA) or other suitable agar medium

-

Sterile Petri dishes

-

Sterile cork borer or pipette tips

-

Pyrazole-4-carbaldehyde derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic/antifungal (e.g., Ampicillin, Clotrimazole)

-

Micropipette

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-